2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate
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Overview
Description
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate is a complex organic compound that features a combination of pyridine, piperazine, and thiophene moieties
Mechanism of Action
Target of Action
Similar compounds have been observed to interact with various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures . The compound may bind to its target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects would depend on the specific targets of this compound.
Pharmacokinetics
The compound’s predicted boiling point is 2305±350 °C, and its predicted density is 1364±006 g/cm3 These properties may influence its bioavailability
Result of Action
Similar compounds have been observed to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring is chlorinated and trifluoromethylated to form 3-chloro-5-(trifluoromethyl)pyridine.
Piperazine Coupling: The chlorinated pyridine is then coupled with piperazine under basic conditions to form the piperazine-pyridine intermediate.
Thiophene Carboxylation: The final step involves the esterification of the piperazine-pyridine intermediate with thiophene-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core with similar substituents.
Thiophene-2-carboxylic acid derivatives: Similar thiophene moiety with carboxylate functionality.
Piperazine derivatives: Compounds with piperazine rings and various substituents.
Uniqueness
What sets 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate apart is its combination of three distinct moieties (pyridine, piperazine, and thiophene) in a single molecule, providing a unique set of chemical and biological properties that are not commonly found in simpler analogs.
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O2S/c18-13-10-12(17(19,20)21)11-22-15(13)24-5-3-23(4-6-24)7-8-26-16(25)14-2-1-9-27-14/h1-2,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPYNZDBBQFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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